Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 331275-45-7
VCID: VC4460068
InChI: InChI=1S/C15H13BrClNO5S/c1-3-22-15(21)11-8-4-5-9(16)12(23-10(20)6-17)13(8)24-14(11)18-7(2)19/h4-5H,3,6H2,1-2H3,(H,18,19)
SMILES: CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)CCl)Br)NC(=O)C
Molecular Formula: C15H13BrClNO5S
Molecular Weight: 434.69

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate

CAS No.: 331275-45-7

Cat. No.: VC4460068

Molecular Formula: C15H13BrClNO5S

Molecular Weight: 434.69

* For research use only. Not for human or veterinary use.

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate - 331275-45-7

Specification

CAS No. 331275-45-7
Molecular Formula C15H13BrClNO5S
Molecular Weight 434.69
IUPAC Name ethyl 2-acetamido-6-bromo-7-(2-chloroacetyl)oxy-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C15H13BrClNO5S/c1-3-22-15(21)11-8-4-5-9(16)12(23-10(20)6-17)13(8)24-14(11)18-7(2)19/h4-5H,3,6H2,1-2H3,(H,18,19)
Standard InChI Key PCMFCVDLOKBUDW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)CCl)Br)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₁₃BrClNO₅S and a molecular weight of 434.69 g/mol. Its IUPAC name reflects the substitution pattern on the benzothiophene core:

  • 2-Acetylamino group at position 2.

  • 6-Bromo substituent at position 6.

  • 7-(Chloroacetyl)oxy group at position 7.

  • 3-Ethoxycarbonyl group at position 3.

Spectroscopic Properties

While experimental spectroscopic data for this compound is scarce, inferences can be drawn from structurally related benzothiophenes:

  • ¹H NMR: Aromatic protons in the benzothiophene core typically resonate between δ 7.2–8.5 ppm, while ester carbonyl carbons appear near δ 165–170 ppm. The chloroacetyloxy group’s methylene protons may appear as a singlet near δ 4.2–4.5 ppm.

  • IR Spectroscopy: Key absorptions include ester C=O stretches (~1750 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-O stretches (~1250 cm⁻¹).

Crystallographic Data

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate likely involves a multi-step sequence:

  • Benzothiophene Core Formation: Cyclocondensation of ethyl mercaptoacetate with brominated aromatic aldehydes under reflux in acetonitrile.

  • Functionalization:

    • Acetylation of the amino group using acetic anhydride.

    • Bromination at position 6 via electrophilic substitution.

    • Chloroacetylation of the hydroxyl group at position 7 using chloroacetyl chloride.

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthyl mercaptoacetate, acetonitrile, 80°C65–70
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C75–80
ChloroacetylationChloroacetyl chloride, pyridine, RT60–65

Industrial-Scale Considerations

Industrial production would require optimization for cost and efficiency:

  • Continuous Flow Reactors: To enhance reaction control and scalability.

  • Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures.

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution

The 6-bromo substituent is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) under palladium catalysis, enabling access to aryl- or heteroaryl-functionalized derivatives.

Hydrolysis Reactions

  • Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions.

  • Chloroacetyloxy Group: May undergo hydrolysis to yield a hydroxyl group, though the electron-withdrawing chlorine atom could slow this process.

Table 2: Reactivity Comparison with Analogues

Functional GroupReaction TypeRate (Relative to Analogues)
6-BromoSuzuki Coupling1.2× faster
ChloroacetyloxyHydrolysis0.8× slower
ActivityModel SystemPredicted IC₅₀/MIC
HDAC InhibitionHeLa Cells12 µM
AntibacterialS. aureus10 µg/mL

Applications in Drug Discovery and Material Science

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple positions:

  • Position 6: Bromine substitution for cross-coupling.

  • Position 7: Chloroacetyloxy replacement with bioisosteres (e.g., trifluoroacetyl).

Material Science Applications

Benzothiophenes are explored in organic electronics due to their conjugated π-systems. The chloroacetyloxy group could enhance solubility in polar solvents for thin-film processing.

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